2,2-bis(4-methylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]cyclopropanecarbohydrazide
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Overview
Description
2,2-BIS(4-METHYLPHENYL)-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound that features a cyclopropane ring, substituted phenyl groups, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS(4-METHYLPHENYL)-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Substitution of Phenyl Groups:
Formation of the Hydrazide Group: This involves the reaction of a hydrazine derivative with an appropriate carboxylic acid or ester.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or hydrazide groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the phenyl rings or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the specific reagents used but may include halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: May exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-BIS(4-METHYLPHENYL)-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE: Lacks the nitrophenyl group.
N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE: Lacks the bis(4-methylphenyl) groups.
Uniqueness
The presence of both the bis(4-methylphenyl) groups and the nitrophenyl group in 2,2-BIS(4-METHYLPHENYL)-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE may confer unique chemical and biological properties, making it a compound of interest for further study.
Properties
Molecular Formula |
C26H25N3O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2,2-bis(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H25N3O3/c1-17-7-11-21(12-8-17)26(22-13-9-18(2)10-14-22)16-24(26)25(30)28-27-19(3)20-5-4-6-23(15-20)29(31)32/h4-15,24H,16H2,1-3H3,(H,28,30)/b27-19+ |
InChI Key |
IEUJZMYRKLAMRN-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C |
Origin of Product |
United States |
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